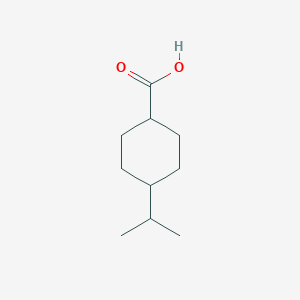

Acide trans-4-isopropylcyclohexanecarboxylique

Vue d'ensemble

Description

Trans-4-Isopropylcyclohexanecarboxylic acid is a chemical compound that has been studied for its potential use in various applications, including the synthesis of peptidomimetics and as a component in polymer chemistry. The compound exhibits isomerism, which is a property that has significant implications for its chemical behavior and applications .

Synthesis Analysis

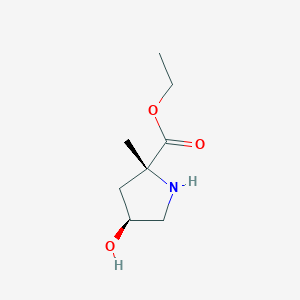

The synthesis of trans-4-isopropylcyclohexanecarboxylic acid has been explored using different starting materials and catalysts. One approach involves the use of 4-isopropyl benzoic acid as a raw material and skeletal RuNiC as a catalyst, achieving a yield of 60.8% under specific reaction conditions . Another method includes the diastereoselective synthesis in a one-pot Ugi reaction, which offers advantages such as a clean reaction and excellent yields .

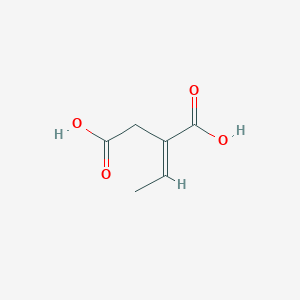

Molecular Structure Analysis

The molecular structure of trans-4-isopropylcyclohexanecarboxylic acid and its isomers has been a subject of research, with studies focusing on the configurations of the cis and trans isomers. Chemical proof of the configurations has been established through conversion into other compounds without changing the configuration at the cyclohexane nucleus .

Chemical Reactions Analysis

The behavior of trans-4-isopropylcyclohexanecarboxylic acid in chemical reactions has been studied, including its isomerization. For instance, dimethyl 1,4-cyclohexanedicarboxylate, a related compound, was treated with isomerization catalysts to achieve a thermodynamically controlled equilibrium with a significant percentage of the trans-isomer . Additionally, the photoisomerization of related cyclopropanecarboxylic acids has been investigated, providing insights into the mechanisms that may also apply to trans-4-isopropylcyclohexanecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-isopropylcyclohexanecarboxylic acid are influenced by its molecular structure. The cis/trans isomerism plays a crucial role in determining properties such as melting points and the formation of inclusion compounds. For example, the low-melting isomer of 4-isopropylcyclohexanecarboxylic acid was isolated based on its inability to form an inclusion compound with thiourea, which is indicative of its cis-configuration . The trans isomer, on the other hand, has been associated with the formation of mesogenic phases in polyesters, which are thermodynamically unstable and isomerize to an isotropic melt .

Applications De Recherche Scientifique

- Rôle de l'acide trans-4-isopropylcyclohexanecarboxylique: Dans une réaction d'Ugi monotope, ce composé sert de substitution au composant acide carboxylique. Les dérivés (1R,4R)-N-(2-(cyclohexylamino)-2-oxo-4-isopropylcyclohexane-1-carboxamide) résultants présentent une diastéréosélectivité et d'excellents rendements .

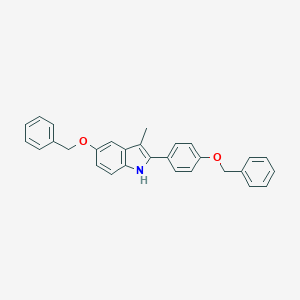

- Dérivés de la nateglinide: L'this compound joue un rôle crucial dans la synthèse de dérivés de la nateglinide, qui sont des agents antidiabétiques. Ces composés modulent la sécrétion d'insuline et le métabolisme du glucose .

- Analogues de la repaglinide: La repaglinide, utilisée pour traiter le diabète de type 2, contient de la benzylamine comme pharmacophore clé. L'this compound contribue à la synthèse d'analogues de la repaglinide avec des propriétés antidiabétiques potentielles .

- Diversité des échafaudages: En substituant un composant dans des réactions multicomposants (telles que les réactions d'Ugi), les chercheurs peuvent améliorer la diversité des échafaudages. L'this compound offre une alternative aux acides carboxyliques traditionnels, élargissant l'espace chimique accessible à la conception de médicaments .

- Contrôle stéréochimique: L'obtention de la diastéréosélectivité reste un défi dans les réactions multicomposants. Les chercheurs continuent d'explorer des méthodes pour améliorer la stéréosélectivité dans les réactions d'Ugi, et l'this compound contribue à cette entreprise .

- Chimie combinatoire: Les réactions multicomposants comme la réaction d'Ugi sont essentielles en chimie combinatoire. La participation de l'this compound améliore l'efficacité de la synthèse de librairies .

- Conception de médicaments: Sa structure unique permet des modifications diverses, ce qui en fait un outil précieux pour la conception de nouveaux candidats médicaments.

Synthèse Peptidomimétique

Synthèse de Médicaments

Études de chimie organique

Autres applications

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been used as a substitution for the carboxylic acid component in the ugi multicomponent condensation . This reaction leads to the formation of certain derivatives .

Pharmacokinetics

Trans-4-Isopropylcyclohexanecarboxylic acid has a molecular weight of 170.25 . It is a white crystalline powder , soluble in ethanol, chloroform, and ethyl acetate, but insoluble in water . Its density is predicted to be 0.996±0.06 g/cm3 . The melting point is 95 °C and the boiling point is predicted to be 263.8±8.0 °C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-4-Isopropylcyclohexanecarboxylic acid. suggests that it may be more effective in non-aqueous environments. Furthermore, its stability may be affected by temperature, given its specific melting and boiling points .

Analyse Biochimique

Biochemical Properties

Trans-4-Isopropylcyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the Ugi multicomponent condensation . This reaction leads to the formation of (1 R ,4 R )- N - (2- (cyclohexylamino)-2-oxo-4-isopropylcyclohexane-1-carboxamide derivatives .

Molecular Mechanism

The molecular mechanism of Trans-4-Isopropylcyclohexanecarboxylic acid involves its role as a substitution for the carboxylic acid component in the Ugi multicomponent condensation . This leads to the formation of complex compounds, exerting its effects at the molecular level .

Propriétés

IUPAC Name |

4-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQKWRUZZCBSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884281, DTXSID20884283, DTXSID50977652 | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62067-45-2, 7077-05-6, 7084-93-7 | |

| Record name | 4-(1-Methylethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62067-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Isopropylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062067452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7084-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 62067-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-isopropylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76GYT4RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

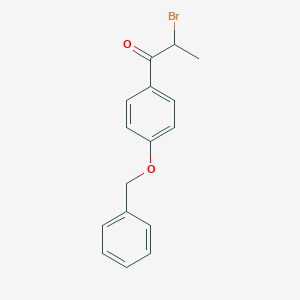

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing trans-4-Isopropylcyclohexanecarboxylic acid?

A1: Several synthetic approaches have been explored for trans-4-Isopropylcyclohexanecarboxylic acid. One method utilizes β-pinene, a natural product, as the starting material. [] This route involves oxidation, ring opening, and rearrangement to produce dihydrocumic acid, followed by catalytic hydrogenation and epimerization. [] Another method uses 4-isopropylbenzoic acid as the starting material and employs a skeletal RuNiC catalyst for hydrogenation. [] This reaction is typically carried out in an alkaline solution and is influenced by factors such as temperature, pressure, and reactant ratios. [] A third method, used in the synthesis of the anti-diabetic drug nateglinide, involves isomerizing trans-4-Isopropylcyclohexanecarboxylic acid to its cis isomer through a series of reactions including oxidation and catalytic hydrogenation. [] This isomer is then reacted further to produce nateglinide. []

Q2: How does the stereochemistry of 4-Isopropylcyclohexanecarboxylic acid (cis vs. trans) impact its applications?

A2: The stereochemistry of 4-Isopropylcyclohexanecarboxylic acid plays a crucial role in its applications, particularly in pharmaceutical synthesis. For instance, in the synthesis of the anti-diabetic drug nateglinide, the cis isomer of 4-Isopropylcyclohexanecarboxylic acid is a key intermediate. [] While the provided research focuses on the synthesis of the trans isomer, it highlights the importance of stereochemical control in achieving desired products. Further research might explore the specific impact of cis vs. trans configuration on the activity and properties of derivatives like nateglinide.

Q3: What factors influence the yield of trans-4-Isopropylcyclohexanecarboxylic acid in the synthesis using a skeletal RuNiC catalyst?

A3: The synthesis of trans-4-Isopropylcyclohexanecarboxylic acid using a skeletal RuNiC catalyst is influenced by several factors. [] Reaction temperature, pressure, and the ratio of reactants significantly impact the yield. [] For example, research has shown that a temperature of 90°C, a pressure of 3 MPa, and a specific amount of NaOH (11g) added to the reaction mixture, along with a 6-hour reaction time at 150°C, resulted in a yield of 60.8% for trans-4-Isopropylcyclohexanecarboxylic acid. [] This highlights the importance of optimizing reaction conditions to maximize the yield of the desired product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.